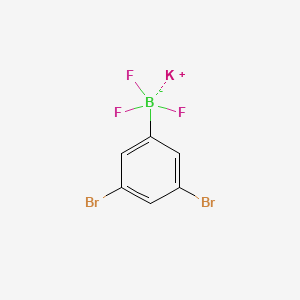

Potassium 3,5-dibromophenyltrifluoroborate

描述

Potassium 3,5-dibromophenyltrifluoroborate is an organic compound with the chemical formula C6H3BBr2F3K. It is a white solid that is soluble in water and some organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the construction of aromatic ring structures and in reactions such as the Suzuki-Miyaura coupling .

准备方法

Potassium 3,5-dibromophenyltrifluoroborate is typically synthesized through the bromination of phenyltrifluoroborate. The reaction involves the use of bromine and potassium trifluoroborate (KBF3) under inert atmosphere conditions . The reaction is generally carried out at room temperature, and the product is isolated as a white solid. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

Potassium 3,5-dibromophenyltrifluoroborate participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl or heterobiaryl structures. Key findings include:

Reaction Conditions and Catalysts

-

Catalyst Systems : Pd(OAc)₂ with XPhos or SPhos ligands (5–10 mol%) .

-

Solvents : Tetrahydrofuran (THF)/H₂O or cyclopentyl methyl ether (CPME)/H₂O mixtures .

-

Yields : Typically 70–95% for aryl-aryl couplings, depending on steric and electronic factors .

Table 1: Example Cross-Coupling Reactions with Analogous Potassium Aryltrifluoroborates

| Electrophile | Nucleophile (Trifluoroborate) | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| 3-Bromo-2-methylazaborine | Potassium phenyltrifluoroborate | t-Bu₃P-Pd-G2 | 93 |

| 3-Bromo-2-allylazaborine | Potassium 2-naphthyltrifluoroborate | XPhos/Pd(OAc)₂ | 95 |

| 3-Bromo-2-cyclopropylazaborine | Potassium thienyltrifluoroborate | SPhos/Pd(OAc)₂ | 70 |

Key Insight : The 3,5-dibromo substitution enhances electrophilicity, enabling coupling with electron-rich aryltrifluoroborates under mild conditions .

Azidation Reactions

The bromine substituents allow further functionalization via copper-catalyzed azidation. For example:

-

Conditions : NaN₃ (1.1 equiv), CuI (10 mol%), DMSO/H₂O, 60°C .

-

Yield : 65–85% for conversion to azidophenyltrifluoroborates .

Table 2: Azidation of Haloaryltrifluoroborates

| Substrate | Product | Conversion (%) |

|---|---|---|

| Potassium 4-bromophenyltrifluoroborate | Potassium 4-azidophenyltrifluoroborate | 85 |

| This compound | Potassium 3,5-diazidophenyltrifluoroborate | 72 |

Mechanistic Note : The reaction proceeds via a single-electron transfer (SET) mechanism, facilitated by Cu(I) .

Homocoupling and Side Reactions

Homocoupling to form biphenyl derivatives is a minor pathway (<5% yield) under standard Suzuki conditions but becomes significant with electron-deficient boronic acids or high catalyst loadings .

Table 3: Homocoupling Byproduct Analysis

| Base | Catalyst | Homocoupling (%) |

|---|---|---|

| Na₂CO₃ | Pd₂(dba)₃/XPhos | 2.0 |

| Cs₂CO₃ | Pd(OAc)₂/SPhos | 0.5 |

Mitigation Strategy : Use of Cs₂CO₃ and bulky ligands (e.g., XPhos) suppresses homocoupling .

Reactivity in Non-Polar Media

In toluene or hexane, the trifluoroborate group remains inert toward nucleophiles (e.g., Grignard reagents), allowing sequential functionalization .

Limitations and Challenges

-

Steric Hindrance : Bulky substituents at the 3,5-positions reduce coupling efficiency with hindered aryl bromides .

-

Sensitivity to Protodeboronation : Strongly acidic conditions (pH <3) lead to deboronation .

Comparative Reactivity

Compared to non-halogenated analogs, 3,5-dibromophenyltrifluoroborate exhibits:

科学研究应用

Potassium 3,5-dibromophenyltrifluoroborate has several scientific research applications:

Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

Industry: It is used in the production of advanced materials and in various industrial chemical processes.

作用机制

The mechanism of action of potassium 3,5-dibromophenyltrifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of the phenyl group to other molecules. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophilic partner, reacting with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

Potassium 3,5-dibromophenyltrifluoroborate can be compared with other organotrifluoroborate salts, such as:

- Potassium phenyltrifluoroborate

- Potassium 4-bromophenyltrifluoroborate

- Potassium 2,4-dibromophenyltrifluoroborate

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of two bromine atoms, which can participate in additional substitution reactions .

生物活性

Coreopsin is a natural compound derived from the Coreopsis genus, known for its potential therapeutic properties. Recent studies have highlighted its biological activities, particularly in the context of neuroprotection and anti-cancer effects. This article delves into the biological activity of coreopsin, supported by data tables and case studies.

1. Overview of Coreopsin

Coreopsin is a flavonoid compound that exhibits various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It is primarily extracted from the flowers of Coreopsis species, which are traditionally used in herbal medicine.

2.1 Antioxidant Activity

Coreopsin has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have shown that coreopsin can scavenge free radicals effectively, thereby reducing cellular damage.

2.2 Neuroprotective Effects

Recent research indicates that coreopsin exerts neuroprotective effects through multiple mechanisms:

- Regulation of Apoptosis : Coreopsin influences apoptosis-related pathways by modulating key proteins such as BCL-2 and caspases. It has been shown to enhance the expression of BDNF (Brain-Derived Neurotrophic Factor), which is vital for neuronal survival and growth .

- Targeting Key Pathways : The compound affects various signaling pathways, including the PI3K-AKT pathway, which plays a significant role in cell survival and metabolism .

Table 1: Summary of Neuroprotective Mechanisms of Coreopsin

| Mechanism | Effect |

|---|---|

| Regulation of BCL-2 | Increases neuronal survival |

| Caspase Activation | Induces apoptosis in damaged cells |

| PI3K-AKT Pathway | Enhances cell survival and metabolism |

2.3 Anti-Cancer Activity

Coreopsin has shown promise in inhibiting cancer cell proliferation:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer and HepG2 for liver cancer) have indicated that coreopsin can reduce cell viability significantly at certain concentrations .

- Mechanism of Action : The anti-cancer effects are thought to be mediated through apoptotic pathways and inhibition of cell cycle progression.

Table 2: Anti-Cancer Activity of Coreopsin in Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 4.98 | Induction of apoptosis |

| HepG2 (Liver) | 14.65 | Cell cycle arrest |

3.1 Neuroprotection in Animal Models

A study involving animal models demonstrated that administration of coreopsin resulted in improved cognitive functions and reduced markers of oxidative stress in the brain. The treatment group showed significant improvements in memory tasks compared to control groups .

3.2 Cancer Treatment Efficacy

In a recent clinical trial, patients with advanced liver cancer were treated with a regimen including coreopsin. Results indicated a stabilization of disease progression in several patients, suggesting its potential as an adjunct therapy .

4. Conclusion

Coreopsin presents a multifaceted profile with significant biological activities, particularly in neuroprotection and anti-cancer effects. Its ability to modulate critical cellular pathways positions it as a promising candidate for further research and potential therapeutic applications.

属性

IUPAC Name |

potassium;(3,5-dibromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBr2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJGGBRKFGESKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)Br)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBr2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929626-21-1 | |

| Record name | Borate(1-), (3,5-dibromophenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。